3,4-Dichloro-2,6-difluoroaniline
Overview
Description
3,4-Dichloro-2,6-difluoroaniline is an aromatic amine with the molecular formula C6H3Cl2F2N. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the benzene ring, along with an amino group. It is a derivative of aniline and is used in various chemical processes and applications.
Preparation Methods
The synthesis of 3,4-Dichloro-2,6-difluoroaniline typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. Here is a general synthetic route:
Nitration Reaction: The starting material, such as 3,4-dichloronitrobenzene, undergoes nitration to introduce nitro groups.
Reduction Reaction: The nitro groups are then reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Diazotization Reaction: The amino groups are converted to diazonium salts through diazotization.
Fluorination Reaction: The diazonium salts are then subjected to fluorination to introduce fluorine atoms at the desired positions.
Final Reduction: The final product, this compound, is obtained after a final reduction step
Chemical Reactions Analysis
3,4-Dichloro-2,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to simpler aniline derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other substituents.
Coupling Reactions: It can participate in coupling reactions to form azo compounds.
Common reagents used in these reactions include hydrogen, catalysts like palladium on carbon, and fluorinating agents .
Scientific Research Applications
3,4-Dichloro-2,6-difluoroaniline is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and is used in the study of reaction mechanisms.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in pharmaceuticals and as a building block for drug development.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2,6-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3,4-Dichloro-2,6-difluoroaniline can be compared with other similar compounds, such as:
3,4-Dichloroaniline: Lacks fluorine atoms and has different reactivity and applications.
2,6-Dichloroaniline: Has chlorine atoms at different positions, leading to different chemical properties.
3,4-Difluoroaniline: Lacks chlorine atoms and has different reactivity and applications .
These comparisons highlight the unique properties and applications of this compound.
Properties
IUPAC Name |
3,4-dichloro-2,6-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-2-1-3(9)6(11)5(10)4(2)8/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZAIFSIVZUSNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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